Cas no 1375216-45-7 (5-Hydroxy-2-methylphenylboronic acid)

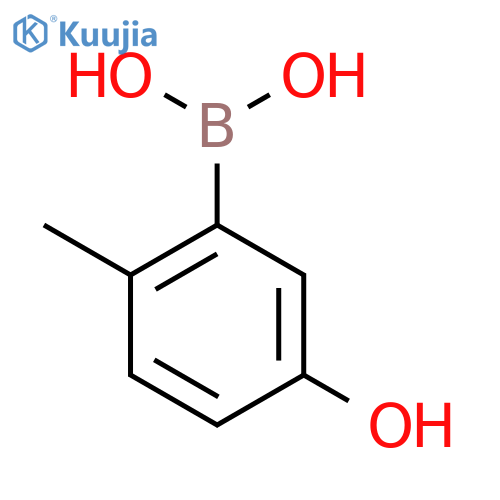

1375216-45-7 structure

商品名:5-Hydroxy-2-methylphenylboronic acid

CAS番号:1375216-45-7

MF:C7H9BO3

メガワット:151.955562353134

MDL:MFCD17011972

CID:1083527

PubChem ID:57497239

5-Hydroxy-2-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (5-Hydroxy-2-methylphenyl)boronic acid

- 1375216-45-7

- ONNUFDZTGJBMSO-UHFFFAOYSA-N

- AKOS022181669

- CS-0134061

- 5-Hydroxy-2-methylphenylboronic acid

- EN300-3212057

- (5-Hydroxy-2-methylphenyl)boronicacid

- B-(5-hydroxy-2-methylphenyl)boronic acid

- DB-186761

- D71410

- Boronic acid, B-(5-hydroxy-2-methylphenyl)-

- BS-20880

- DTXSID80726918

- MFCD17011972

-

- MDL: MFCD17011972

- インチ: InChI=1S/C7H9BO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9-11H,1H3

- InChIKey: ONNUFDZTGJBMSO-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)O)B(O)O

計算された属性

- せいみつぶんしりょう: 152.0644743g/mol

- どういたいしつりょう: 152.0644743g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.7Ų

5-Hydroxy-2-methylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB310004-250 mg |

5-Hydroxy-2-methylphenylboronic acid, 98%; . |

1375216-45-7 | 98% | 250mg |

€212.00 | 2023-04-26 | |

| TRC | H972560-25mg |

5-Hydroxy-2-methylphenylboronic acid |

1375216-45-7 | 25mg |

$75.00 | 2023-05-18 | ||

| Alichem | A242000224-500mg |

5-Hydroxy-2-methylphenylboronic acid |

1375216-45-7 | 98% | 500mg |

980.00 USD | 2021-06-15 | |

| abcr | AB310004-1 g |

5-Hydroxy-2-methylphenylboronic acid, 98%; . |

1375216-45-7 | 98% | 1g |

€475.50 | 2023-04-26 | |

| Alichem | A242000224-1g |

5-Hydroxy-2-methylphenylboronic acid |

1375216-45-7 | 98% | 1g |

1,819.80 USD | 2021-06-15 | |

| Matrix Scientific | 204497-1g |

(5-Hydroxy-2-methylphenyl)boronic acid |

1375216-45-7 | 1g |

$602.00 | 2023-09-10 | ||

| Enamine | EN300-3212057-1.0g |

(5-hydroxy-2-methylphenyl)boronic acid |

1375216-45-7 | 1.0g |

$228.0 | 2023-07-06 | ||

| Enamine | EN300-3212057-1g |

(5-hydroxy-2-methylphenyl)boronic acid |

1375216-45-7 | 1g |

$228.0 | 2023-09-04 | ||

| A2B Chem LLC | AA50946-250mg |

5-Hydroxy-2-methylphenylboronic acid |

1375216-45-7 | 98% | 250mg |

$120.00 | 2024-04-20 | |

| Aaron | AR00145Q-1g |

Boronic acid, B-(5-hydroxy-2-methylphenyl)- |

1375216-45-7 | 95% | 1g |

$292.00 | 2025-02-12 |

5-Hydroxy-2-methylphenylboronic acid 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1375216-45-7 (5-Hydroxy-2-methylphenylboronic acid) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1375216-45-7)5-Hydroxy-2-methylphenylboronic acid

清らかである:99%

はかる:10g

価格 ($):1993.0